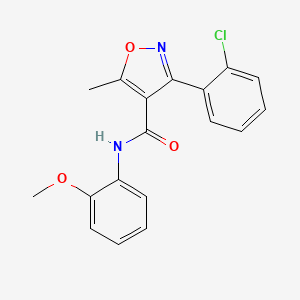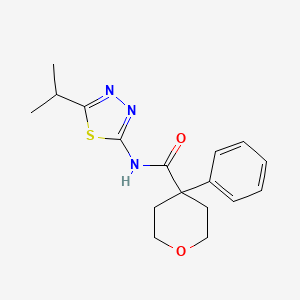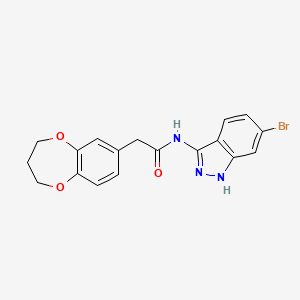
6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by a pyridazinone core substituted with a 4-methoxyphenyl group and a morpholin-4-ylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with 4-Methoxyphenyl Group:
Attachment of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the morpholin-4-ylmethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, halogenated intermediates, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various functionalized pyridazinone derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases.
Industry
Industrially, the compound may be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
6-(4-methoxyphenyl)-2-(methyl)pyridazin-3(2H)-one: Lacks the morpholin-4-ylmethyl group, having a simpler methyl group instead.
Uniqueness
The presence of the morpholin-4-ylmethyl group in 6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to improved biological activity and therapeutic potential.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H19N3O3/c1-21-14-4-2-13(3-5-14)15-6-7-16(20)19(17-15)12-18-8-10-22-11-9-18/h2-7H,8-12H2,1H3 |
InChI Key |
BWMNYIKKVJIRHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide](/img/structure/B11020538.png)
![trans-4-({[3-(2-phenyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020556.png)

![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11020564.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11020569.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11020580.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020584.png)
![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine](/img/structure/B11020587.png)
![Dimethyl 5-({4-[(4-methylbenzoyl)amino]benzoyl}amino)isophthalate](/img/structure/B11020589.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11020592.png)

![N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11020601.png)
![6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11020622.png)
